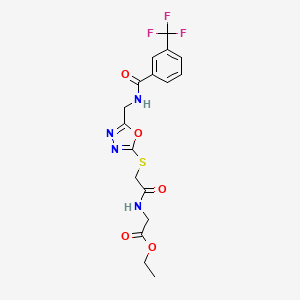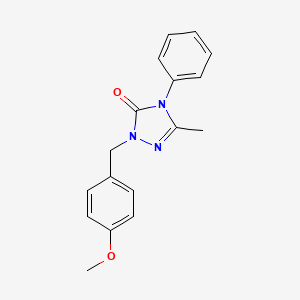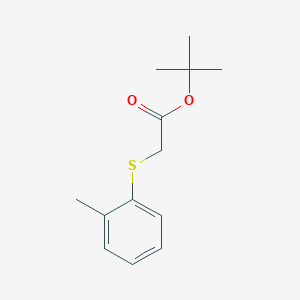
N-(1-(1-(3-フルオロフェニル)-1H-1,2,3-トリアゾール-4-カルボニル)ピペリジン-4-イル)-3-メチルベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide is a synthetic compound characterized by its unique triazole, piperidine, and benzamide functional groups
科学的研究の応用
Chemistry
This compound is used as a building block in the synthesis of larger, more complex molecules. It serves as a versatile intermediate in the creation of heterocyclic compounds.
Biology
Due to its unique structure, N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide is studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical lead compound. It is explored for its interactions with biological targets like enzymes and receptors.
Industry
In industrial applications, the compound is used in the development of novel materials, including polymers and coatings, due to its stable and reactive nature.
作用機序
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products. Piperidine derivatives are known to interact with a variety of biological targets, including G protein-coupled receptors, ion channels, and enzymes .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by factors such as its chemical structure, lipophilicity, and molecular size. For instance, the presence of the fluorophenyl and triazole groups might affect its absorption and distribution .
準備方法
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The preparation typically begins with the synthesis of 1-(3-fluorophenyl)-1H-1,2,3-triazole. This is achieved through a Huisgen cycloaddition reaction between azides and alkynes in the presence of a copper(I) catalyst.
Intermediate Formation: : The triazole compound is then reacted with piperidine to form N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl).
Final Coupling: : Finally, this intermediate is coupled with 3-methylbenzoyl chloride under basic conditions to yield the desired N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide.
Industrial Production Methods
While specific details of industrial production methods may vary, the large-scale synthesis generally mirrors the laboratory methods but with optimizations for yield, cost, and safety. Scaling up involves using more efficient catalysts, higher concentrations of reagents, and optimized reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, where functional groups such as the piperidine ring may be oxidized to form corresponding N-oxides.
Reduction: : Reductive reactions can be employed to modify the triazole or benzamide groups.
Substitution: : The compound can participate in nucleophilic substitution reactions, especially involving the fluorophenyl group.
Common Reagents and Conditions
Oxidation: : KMnO4, H2O2
Reduction: : NaBH4, LiAlH4
Substitution: : Halogenated reagents, strong bases or acids
Major Products
Oxidation: : Formation of N-oxides or hydroxylated derivatives.
Reduction: : Formation of amine or reduced triazole derivatives.
Substitution: : Various substituted derivatives based on the reactive groups involved.
類似化合物との比較
Similar Compounds
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide
N-(1-(1-(3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide
Uniqueness
Compared to similar compounds, N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide stands out due to the presence of the fluorophenyl group, which can significantly alter its physicochemical properties, binding affinity, and biological activity.
特性
IUPAC Name |
N-[1-[1-(3-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O2/c1-15-4-2-5-16(12-15)21(29)24-18-8-10-27(11-9-18)22(30)20-14-28(26-25-20)19-7-3-6-17(23)13-19/h2-7,12-14,18H,8-11H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBLRGDEHSVJQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(4-ethylphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2487705.png)




![N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2487714.png)
![2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2487717.png)


![3-[4-(2-Bromo-5-methoxybenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2487721.png)


![Butyl 4-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2487725.png)
